molecular formula C10H20O6 B15129656 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B15129656
M. Wt: 236.26 g/mol
InChI Key: NAJPAGUETSZHOG-UHFFFAOYSA-N
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Description

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C10H20O6. It belongs to the class of organic compounds known as oxanes, which are six-membered ring ethers. This compound is characterized by the presence of butoxy and hydroxymethyl groups attached to the oxane ring, along with three hydroxyl groups at positions 3, 4, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol typically involves the reaction of butyl alcohol with a suitable oxane precursor under controlled conditions. One common method is the acid-catalyzed reaction of butyl alcohol with 2,3,4,5-tetrahydroxymethyl oxane. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of butoxy-oxane ketones or aldehydes.

    Reduction: Formation of butoxy-oxane alcohols.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function. The butoxy group can interact with hydrophobic regions of proteins or membranes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-2-methoxy-oxane-3,4,5-triol: Similar structure with a methoxy group instead of a butoxy group.

    Syringin: A phenylpropanoid glycoside with a similar oxane ring structure but different functional groups.

Uniqueness

2-Butoxy-2-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3

InChI Key

NAJPAGUETSZHOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(C(C(C(CO1)O)O)O)CO

Origin of Product

United States

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